Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a cyclobutane ring with a hydroxymethyl group and a carboxylate ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with formaldehyde and a carboxylating agent. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxymethyl)-3-oxocyclopentane-1-carboxylate
- Methyl 2-(hydroxymethyl)-3-oxocyclohexane-1-carboxylate
- Methyl 2-(hydroxymethyl)-3-oxocycloheptane-1-carboxylate
Uniqueness
Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. The strained ring system can lead to unique reactivity patterns compared to its cyclopentane, cyclohexane, and cycloheptane analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
LUERNSZWHOYFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C1CO |
Origin of Product |
United States |
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